N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Description
N'-(2-Ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic compound featuring an ethanediamide (oxamide) backbone with two distinct substituents: a 2-ethylphenyl group and a 1-methylpiperidin-4-ylmethyl moiety. This structural design is reminiscent of opioid receptor ligands, where the piperidine core and aromatic substituents are critical for receptor interaction .
Synthesis of such compounds typically involves reductive amination or nucleophilic substitution reactions. For instance, intermediates like 1-methylpiperidin-4-ylmethylamine can undergo coupling with activated oxalic acid derivatives, followed by functionalization of the aromatic rings . The final product is often purified via trituration with diethyl ether or chromatography .
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-14-6-4-5-7-15(14)19-17(22)16(21)18-12-13-8-10-20(2)11-9-13/h4-7,13H,3,8-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZNIHNEJPBGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
IUPAC Name: N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Molecular Formula: C₁₅H₁₈N₂O
Molecular Weight: 246.32 g/mol
The compound features a piperidine ring, which is known for its psychoactive effects, and an ethylphenyl group that may influence its pharmacokinetic properties.
Research indicates that compounds similar to this compound often act as agonists at opioid receptors, particularly the mu-opioid receptor. This interaction can lead to various physiological effects including analgesia, sedation, and euphoria. The structural similarities with known opioids suggest a potential for significant biological activity.
Pharmacological Effects
- Analgesic Activity : Studies have shown that compounds with similar structures exhibit strong analgesic properties.
- Sedative Effects : The sedative properties are attributed to the compound's action on central nervous system receptors.
- Addiction Potential : Given its opioid-like effects, there is a risk of dependency and abuse associated with this compound.
Case Study 1: Toxicological Profile
A case study published in the Journal of Toxicology highlighted the acute toxicity associated with this compound. Patients exhibited symptoms such as respiratory depression and altered mental status after ingestion. This underscores the need for careful monitoring when this compound is encountered in clinical settings.
Case Study 2: Comparative Analysis
In a comparative analysis involving various NPS, this compound was evaluated alongside synthetic opioids. Results indicated that while it shares some pharmacological properties with traditional opioids, its potency and side effect profile may differ significantly.
Efficacy Studies
Recent efficacy studies have focused on the compound's analgesic capabilities compared to established opioids like morphine and fentanyl. Preliminary results suggest that while it may provide effective pain relief, the risk of adverse effects is notably higher.
Safety Profile
The safety profile of this compound remains under investigation. Current findings indicate a high potential for abuse and significant side effects, including cardiovascular complications and neurotoxicity.
Summary Table of Biological Activities
| Activity Type | Description | Evidence Level |
|---|---|---|
| Analgesia | Effective pain relief similar to opioids | High |
| Sedation | Induces sedation through CNS receptor interaction | Moderate |
| Dependency Risk | High potential for abuse and dependency | High |
| Toxicity | Respiratory depression and CNS effects reported | High |
Comparison with Similar Compounds
Positional Isomerism in Piperidine Derivatives
The position of the piperidine substituent significantly impacts pharmacological activity. For example:
- Fentanyl : A 4-piperidinyl derivative (N-(1-phenethyl-4-piperidinyl)-N-phenylpropanamide) with high μ-opioid receptor affinity .
- W-18 : A 2-piperidinylidene derivative (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) with reduced opioid activity due to altered receptor docking .
The target compound’s 4-piperidinylmethyl group likely mimics fentanyl’s receptor engagement, whereas 2-piperidinyl analogues like W-18 exhibit diminished efficacy, highlighting the importance of positional isomerism .
Substituent Effects on Piperidine Cores
Table 1: Comparison of Piperidine-Based Analogues
*Calculated using fragment-based methods.
Ethanediamide Backbone Modifications
The ethanediamide core is shared with compounds like N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (CAS 23949-66-8), which substitutes the piperidine group with an ethoxy moiety . This replacement reduces basicity and alters pharmacokinetics:
Table 2: Ethanediamide Derivatives Comparison
The piperidine-containing target compound likely exhibits higher CNS penetration due to increased lipophilicity, whereas the ethoxy analogue may favor peripheral action .
Crystalline Forms and Stability
Crystalline forms, such as the hemicitrate salt in Patent WO 2006/037043 , demonstrate how counterions and packing arrangements influence stability.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s modular structure allows for iterative optimization, such as introducing fluorine (as in ’s 4-fluorobenzyl group) to tune metabolic stability .
- Pharmacological Potential: Its structural similarity to fentanyl suggests μ-opioid receptor activity, but further in vitro assays are needed to confirm selectivity over δ- and κ-receptors .
- Challenges : The ethylphenyl group may confer hepatotoxicity risks, as seen in related arylpiperidines, necessitating toxicokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
